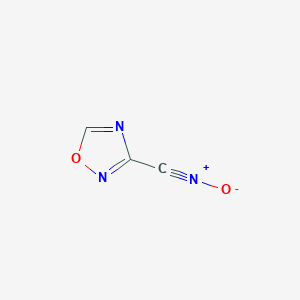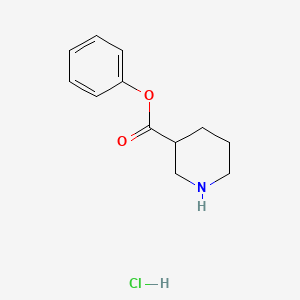![molecular formula C15H26N2O2 B14284885 2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol) CAS No. 131254-45-0](/img/structure/B14284885.png)
2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:
Direct Synthesis: The compound can be synthesized by reacting 2,4,6-trimethyl-1,3-phenylenediamine with formaldehyde in the presence of acid catalysts.
Mannich Reaction: Another approach involves the Mannich reaction, where 2,4,6-trimethyl-1,3-phenylenediamine reacts with formaldehyde and an amine (such as dimethylamine) to form the desired compound.
Industrial Production: The industrial production of this compound typically involves large-scale Mannich reactions using optimized conditions.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides are used as electrophiles.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce nitro groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Explored for drug development due to its structural features.
Industry: Used in the production of dyes, polymers, and specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. the compound’s functional groups suggest potential interactions with cellular targets, including enzymes and receptors.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethyl-1,3-phenylenediamine: A related compound without the ethan-1-ol groups.
2,4,6-trimethyl-1,3-phenylenebis(oxamate): Another derivative with oxamate functional groups .
2,4,6-Trimethyl-1,3-phenylene diisocyanate: A compound with isocyanate groups .
Polymer derivatives: Various polymers incorporating this compound as a monomer .
Propriétés
Numéro CAS |
131254-45-0 |
|---|---|
Formule moléculaire |
C15H26N2O2 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
2-[[3-[(2-hydroxyethylamino)methyl]-2,4,6-trimethylphenyl]methylamino]ethanol |
InChI |
InChI=1S/C15H26N2O2/c1-11-8-12(2)15(10-17-5-7-19)13(3)14(11)9-16-4-6-18/h8,16-19H,4-7,9-10H2,1-3H3 |
Clé InChI |
RXFVGLJRSVDPPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CNCCO)C)CNCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)





![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
